molecular formula C8H6BrNO3 B1207750 2-Bromo-4'-nitroacetophenone CAS No. 99-81-0

2-Bromo-4'-nitroacetophenone

Cat. No. B1207750
CAS RN: 99-81-0
M. Wt: 244.04 g/mol
InChI Key: MBUPVGIGAMCMBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4'-nitroacetophenone often involves halogenation and nitration reactions. These processes are critical for introducing the bromine and nitro groups into the acetophenone framework. A practical synthesis approach for related brominated compounds includes cross-coupling reactions and diazotization techniques, which can be adapted for synthesizing 2-Bromo-4'-nitroacetophenone with modifications to accommodate the specific functional groups involved (Qiu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of 2-Bromo-4'-nitroacetophenone involves understanding the spatial arrangement of its bromo and nitro functional groups attached to the acetophenone core. Techniques like X-ray crystallography provide insights into the molecular geometry, including bond lengths and angles, which are essential for predicting the reactivity and interactions of the molecule. While specific studies on 2-Bromo-4'-nitroacetophenone may be limited, related structural analyses offer valuable information on how such substituents influence the overall molecular structure (Tothadi et al., 2013).

Chemical Reactions and Properties

2-Bromo-4'-nitroacetophenone participates in various chemical reactions, including further halogenation, coupling reactions, and nucleophilic substitutions, owing to the presence of reactive bromo and nitro groups. These reactions are pivotal for synthesizing a wide range of organic compounds. The nitro group, in particular, can undergo reduction to an amino group, facilitating the synthesis of amine derivatives (Sadowski & Kula, 2024).

Physical Properties Analysis

The physical properties of 2-Bromo-4'-nitroacetophenone, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are critical for determining the conditions under which the compound can be handled and used in various chemical reactions. Although specific data on 2-Bromo-4'-nitroacetophenone might not be readily available, related compounds provide a basis for understanding the impact of bromo and nitro substituents on physical characteristics.

Chemical Properties Analysis

Analyzing the chemical properties of 2-Bromo-4'-nitroacetophenone involves examining its reactivity patterns, stability under different conditions, and susceptibility to various chemical transformations. The presence of electron-withdrawing groups like bromo and nitro affects the electron density of the molecule, influencing its reactivity towards nucleophilic and electrophilic agents. Studies on similar molecules offer insights into how such functional groups can modify chemical behavior and reactivity (Leifert & Studer, 2023).

Scientific Research Applications

Modification of Methionine Residues in Alpha-Chymotrypsin

  • Scientific Field : Biochemistry
  • Application Summary : 2-Bromo-4’-nitroacetophenone is used in the modification of methionine residues in alpha-chymotrypsin . Alpha-chymotrypsin is a protease enzyme that performs proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids.

Organic Synthesis Materials

  • Scientific Field : Organic Chemistry

Pharmaceutical Intermediates

  • Scientific Field : Pharmaceutical Chemistry

Lifespan Extension in C. Elegans

  • Scientific Field : Biological Research
  • Application Summary : 2-Bromo-4’-nitroacetophenone has been found to extend the lifespan of the nematode C. elegans .
  • Methods of Application : In the study, different concentrations of 2-Bromo-4’-nitroacetophenone were used to feed normal C. elegans and the mutants (daf-16) .
  • Results or Outcomes : It was found that 2-Bromo-4’-nitroacetophenone has an antioxidant effect and this effect is dependent on the Insulin pathway .

pKa Study of Histidine-34 Imidazole

  • Scientific Field : Physical Chemistry
  • Application Summary : 2-Bromo-4’-nitroacetophenone was used to study the pKa of the histidine-34 imidazole .

Epoxide Hydrolase Inhibitor

  • Scientific Field : Biochemistry
  • Application Summary : 2-Bromo-4’-nitroacetophenone is an epoxide hydrolase inhibitor . Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.

Alkylating Agent

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Bromo-4’-nitroacetophenone is used as an alkylating agent, binding 10 isozymes of purified rat liver microsomal cytochrome P-450 .

Inhibitor of Epoxide Hydrolase

  • Scientific Field : Biochemistry
  • Application Summary : 2-Bromo-4’-nitroacetophenone is an inhibitor of epoxide hydrolase . Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.

Alkylating Agent for Cytochrome P-450

  • Scientific Field : Biochemistry
  • Application Summary : 2-Bromo-4’-nitroacetophenone is used as an alkylating agent, binding 10 isozymes of purified rat liver microsomal cytochrome P-450 .

Safety And Hazards

2-Bromo-4’-nitroacetophenone is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-bromo-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUPVGIGAMCMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059202
Record name 2-Bromo-4'-nitroacetophenone
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Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-4'-nitroacetophenone

CAS RN

99-81-0
Record name 4-Nitrophenacyl bromide
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Record name 2-Bromo-4'-nitroacetophenone
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Record name 2-Bromo-4'-nitroacetophenone
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Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
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Record name 2-Bromo-4'-nitroacetophenone
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Record name 2-bromo-4'-nitroacetophenone
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Record name 2-Bromo-4'-nitroacetophenone
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Synthesis routes and methods I

Procedure details

4-Nitroacetophenone (25 g) in ether (250 ml) was treated with aluminium chloride (catalytic amount) followed by bromine (7.77 ml) for 10 minutes and the reaction was stirred for 30 minutes. The reaction was quenched with aqueous NaHCO3, the ether layer was separated, dried using Na2SO4 and concentrated. The residue was dissolved in EtOAc, dried using Na2SO4, and concentrated to get off white solid which was crystallized in EtOAc/Pet ether to yield 25.5 gm (69%) of the title compound. 1HNMR (CDCl3, 300 MHz): δ 8.19 (d, 2H), 8.36 (d, 2H), 4.47 (s, 2H).
Quantity
25 g
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250 mL
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7.77 mL
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Yield
69%

Synthesis routes and methods II

Procedure details

In 200 ml of chloroform was dissolved 8.25 g of 4-nitroacetophenone, and 20 ml of a chloroform solution containing 8 g of bromine was added dropwise thereto under cooling. The resulting reaction mixture was concentrated, and the residue (concentrate) was recrystallized from chloroform/ether, collected by filtration, washed, and dried to obtain 8.03 g of p-nitrophenacyl bromide.
Quantity
8 g
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8.25 g
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200 mL
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20 mL
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Synthesis routes and methods III

Procedure details

To 82.5 g. of p-nitroacetophenone in 200 ml. of glacial acetic acid at 20°-25° C. is added 80 g. of bromine dropwise over 30 minutes. The resulting solution is cooled to 8° C. A precipitate forms during cooling which is filtered, washed and partially dried. 109 g. of wet alpha-bromo-p-nitroacetophenone is obtained. It is added to 109 g. of Na2S2O3.5H2O in 400 ml. of 70% methanol. The mixture is stirred, warmed to 60° C. and allowed to stand overnight. The mixture is cooled and a solid precipitates which is filtered and dried. The resulting cake is added to 600 ml. water, 600 ml. acetic acid and 300 ml. concentrated aqueous HCl. This mixture is stirred at refluxing temperature for 6 hours. An orange-red precipitate forms which is recovered and dried. NMR analysis indicates that the product is 2,5-di(p-nitrophenyl)dithiin having the structure: ##STR9##
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
A Parkinson, PE Thomas, DE Ryan, LD Gorsky… - Journal of Biological …, 1986 - Elsevier
The mechanism by which 2-bromo-4'-nitroacetophenone (BrNAP) inactivates cytochrome P-450c, which involves alkylation primarily at Cys-292, is shown in the present study to involve …
Number of citations: 25 www.sciencedirect.com
A Parkinson, DE Ryan, PE Thomas, DM Jerina… - Journal of Biological …, 1986 - Elsevier
… The alkylating agent 2-bromo-4'-nitroacetophenone (BrNAP) binds covalently to each of 10 isozymes of purified rat liver microsomal cytochrome P-450 (P-450a-P-450j) but substantially …
Number of citations: 22 www.sciencedirect.com
P Wan, X Xu - The Journal of Organic Chemistry, 1989 - ACS Publications
… A solution of 5 g (20.6 mmol) of 2-bromo-4'-nitroacetophenone and 5 g (30 mmol) of AgN03 in 250 mL of H20 and 150 mL of acetone was refluxed for 4 h with stirring. After cooling, the …
Number of citations: 11 pubs.acs.org
L Rajabi, C Courreges, J Montoya… - Letters in Applied …, 2005 - academic.oup.com
… inactivation of rat liver microsomal cytochrome P‐450c by 2‐bromo‐4′‐nitroacetophenone … inactivation of rat liver microsomal cytochrome P‐450c by 2‐bromo‐4′‐nitroacetophenone …
Number of citations: 54 academic.oup.com
GC DuBois, E Appella, W Levin, AY Lu… - Journal of Biological …, 1978 - Elsevier
… 14C-labeled 2-bromo-4'-nitroacetophenone leads to the … 2-bromo-4'-nitroacetophenone acts as an active site-directed inhibitor. The site of alkylation by 2-bromo-4'-nitroacetophenone is …
Number of citations: 96 www.sciencedirect.com
R Han, D Tian - Journal of Biology and Life Science, 2018 - econpapers.repec.org
… that the 2-bromo-4'-nitroacetophenone can extend the … 2-bromo-4'-nitroacetophenone to feed normal C. elegans and the mutants (daf-16). we found that 2-bromo-4'-nitroacetophenone …
Number of citations: 0 econpapers.repec.org
S Choi, SG Kim - Molbank, 2017 - mdpi.com
… in Scheme 1, which was performed by the aza-alkylation/intramolecular Michael cascade reaction of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate (1) with 2-bromo-4′-nitroacetophenone (…
Number of citations: 1 www.mdpi.com
M Holler, JF Biellmann - Bulletin de la Société chimique de France, 1995 - infona.pl
… Reaction of 2-bromoacetophenone and 2-bromo-4'-nitroacetophenone with propane-1-thiol in the … Reaction of ethane-1,2-dithiol with 2-bromo-4'-nitroacetophenone gave the dithiine 8. …
Number of citations: 1 www.infona.pl
G Sun, L Cai, H Cui, Y Hu, J Wang, M Wang, J Zhu… - Dyes and …, 2022 - Elsevier
… 2-bromo-4′-nitroacetophenone for electron-withdrawing group. The yields of 2-bromo-4′-methylacetophenone and 2-bromo-4′-nitroacetophenone … 2-bromo-4′-nitroacetophenone …
Number of citations: 8 www.sciencedirect.com
MJ van der Werf, KM Overkamp… - Journal of …, 1998 - Am Soc Microbiol
… The imidazole-modifying compounds 2-bromo-4′-nitroacetophenone and diethylpyrocarbonate did not affect limonene-1,2-epoxide hydrolase activity. This suggests that unlike in the α/…
Number of citations: 113 journals.asm.org

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